4-Acetoxyindole

Chemical stability Storage optimization Process chemistry

4-Acetoxyindole is the definitive protected 4-hydroxyindole equivalent, enabling regioselective functionalization without oxidative instability. Its acetoxy group acts as a traceless protecting group, removable under mild alkaline conditions. Unlike 5- or 6-isomers, only the 4-substituted indole provides the electronic and steric environment required for electrophilic substitution, cross-coupling, and serotonin receptor pharmacophore construction. This compound is validated as an HPLC reference standard and is essential for synthesizing HIV-1 attachment inhibitors, EP3 antagonists, and indolyl-nitroalkanes.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 5585-96-6
Cat. No. B1630585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxyindole
CAS5585-96-6
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=C1C=CN2
InChIInChI=1S/C10H9NO2/c1-7(12)13-10-4-2-3-9-8(10)5-6-11-9/h2-6,11H,1H3
InChIKeyZXDMUHFTJWEDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxyindole CAS 5585-96-6: Technical Baseline for Scientific Procurement


4-Acetoxyindole (CAS 5585-96-6, C₁₀H₉NO₂, MW 175.18 g/mol), also known as 4-Indolyl acetate, is an indole derivative featuring an acetylated hydroxyl group at the 4-position of the indole ring . It exists as an off-white to beige crystalline solid with a melting point of 100–102 °C and is soluble in dichloromethane, chloroform, DMSO, ethanol, and methanol [1]. The compound is primarily employed as a protected 4-hydroxyindole equivalent in organic synthesis, where the acetoxy group serves as both a protecting moiety and a reactivity-directing functionality .

Why 4-Acetoxyindole Cannot Be Casually Replaced by 4-Hydroxyindole or Other Indole Analogs


Substitution with unprotected 4-hydroxyindole introduces uncontrolled oxidative instability and unpredictable regioselectivity in downstream reactions, as the free phenolic OH is prone to air oxidation and participates in competing nucleophilic pathways [1]. Positional isomers such as 5-acetoxyindole or 6-acetoxyindole are not interchangeable because the electronic and steric environment at the 4-position confers distinct reactivity in electrophilic aromatic substitution and cross-coupling reactions, as evidenced by substituent-specific chemical shift values in NMR studies [2]. The acetoxy group also functions as a traceless protecting group that can be selectively removed under mild alkaline conditions without disturbing the indole NH or other sensitive functionalities, a capability not shared by methyl ether or benzyl ether protected analogs .

Quantitative Differentiation of 4-Acetoxyindole vs. Comparators: Evidence-Based Procurement Guide


Enhanced Oxidative Stability of 4-Acetoxyindole Relative to 4-Hydroxyindole

4-Acetoxyindole exhibits superior stability against aerial oxidation compared to its parent 4-hydroxyindole, a critical factor for long-term storage and reaction reproducibility. The acetylation of the 4-hydroxy group eliminates the propensity for oxidative quinone formation that plagues free 4-hydroxyindole [1]. This protective effect is intrinsic to the acetoxy functional group and cannot be achieved without the acetyl moiety present [2].

Chemical stability Storage optimization Process chemistry

High-Yield Scalable Synthesis from 4-Hydroxyindole with Documented 99.2% Yield

A patent-documented large-scale synthesis of 4-acetoxyindole from 4-hydroxyindole achieves 99.2% yield under optimized conditions (pyridine in dichloromethane at 0–25 °C under inert atmosphere) . This establishes a benchmark for process efficiency that procurement teams can reference when evaluating supplier capabilities. The use of 4-hydroxyindole (1 eq), pyridine (1.2 eq), and acetic anhydride (1.1 eq) with citric acid workup produces material suitable for direct downstream use without additional purification .

Process chemistry Scale-up synthesis Manufacturing optimization

Validated as HPLC Standard for Reversed-Phase Gradient Peak Capacity Optimization

4-Acetoxyindole has been formally employed and documented as a standard compound in a validated protocol for optimizing gradient reversed-phase chromatographic peak capacity for the separation of small molecules . This established analytical role is not documented for positional isomers such as 5-acetoxyindole or 6-acetoxyindole, making 4-acetoxyindole the compound of choice for laboratories requiring a validated reference standard for HPLC method development involving indole-containing analytes.

Analytical chemistry Chromatography Method development

Commercial Availability with Defined Purity Specifications Supporting Reproducible Research

4-Acetoxyindole is commercially available from multiple established suppliers with well-defined purity specifications ranging from 97% to 99% (HPLC or NMR assay), a melting point specification of 100–102 °C (literature value), and recommended long-term storage at 2–8 °C [1]. These standardized specifications enable cross-vendor procurement with minimal method revalidation. Suppliers provide batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data upon request .

Quality control Procurement specifications Batch consistency

Critical Precursor for Psilocine and 4-Oxygenated Indole Alkaloid Synthesis

4-Acetoxyindole serves as an established aromatic precursor for the synthesis of Psilocine (4-hydroxy-N,N-dimethyltryptamine) and structurally related 4-oxygenated indole alkaloids [1][2]. The 4-acetoxy substitution pattern is essential because it provides the correct oxygenation at the 4-position of the indole ring, which is a structural requirement for serotonin receptor interaction in this class of compounds. Alternative indole starting materials lacking the 4-oxygenation (e.g., unsubstituted indole, 5-methoxyindole, 6-hydroxyindole) cannot access this chemotype without extensive and inefficient de novo functionalization [3].

Medicinal chemistry Natural product synthesis Neuroscience research

Validated Application Scenarios for 4-Acetoxyindole in Scientific and Industrial Settings


Synthesis of 4-Oxygenated Indole Alkaloids and Serotonergic Research Compounds

4-Acetoxyindole is the established precursor for synthesizing psilocine (4-hydroxy-N,N-dimethyltryptamine) and structurally analogous 4-oxygenated indole alkaloids . The 4-acetoxy group provides the requisite oxygenation pattern essential for serotonin receptor binding in this pharmacophore class. Researchers investigating neurochemistry, psychedelic-assisted therapy, or serotonin receptor pharmacology rely on this compound because no alternative commercially available indole building block offers direct access to the 4-oxygenated scaffold without extensive de novo synthesis [1].

HPLC Method Development and Small Molecule Separation Validation

4-Acetoxyindole has been formally validated as a standard compound in gradient reversed-phase HPLC protocols for optimizing peak capacity in small molecule separations . Analytical chemistry laboratories developing or validating LC methods for indole-containing analytes should procure 4-acetoxyindole as the reference material of record. Substituting a positional isomer would invalidate the published method, as retention time and resolution parameters are specific to this compound's chromatographic behavior .

Pharmaceutical Intermediate for HIV Attachment Inhibitors and EP3 Receptor Antagonists

4-Acetoxyindole has documented utility as a reactant in the preparation of HIV-1 attachment inhibitors and prostanoid EP3 receptor antagonists being investigated as antiplatelet agents . The 4-acetoxy substitution pattern is chemically required for these specific inhibitor scaffolds; using an unsubstituted indole or positional isomer would not produce the target pharmacophore [1]. Procurement for medicinal chemistry programs targeting these pathways must specify the 4-isomer.

Synthesis of Indolyl-Nitroalkanes via N-Bromosuccinimide Catalysis

4-Acetoxyindole is a documented substrate for N-bromosuccinimide-catalyzed synthesis of indolyl-nitroalkanes, a class of compounds with emerging synthetic utility . The electron-donating acetoxy group at the 4-position modulates the reactivity of the indole nucleus in electrophilic substitution, enabling this transformation. Researchers pursuing nitroalkane chemistry with indole scaffolds should procure this specific derivative rather than unsubstituted indole, which exhibits different regioselectivity and reaction kinetics [1].

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